molecular formula C14H14O3 B162135 7-Prenyloxycoumarin CAS No. 10387-50-5

7-Prenyloxycoumarin

Cat. No.: B162135
CAS No.: 10387-50-5
M. Wt: 230.26 g/mol
InChI Key: SMHJTSOVVRGDEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nsc267697: Heracleum dissectum. This compound has garnered significant attention due to its potential therapeutic effects, particularly in the prevention and treatment of breast cancer. Additionally, it exhibits cytotoxic effects on various other cancer cell lines .

Mechanism of Action

Target of Action

7-Prenyloxycoumarin is a secondary metabolite from the endophytic fungus of Annulohypoxylon ilanense The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known to exhibit significant potential as an effective anticancer agent . More detailed studies are required to elucidate the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

It has been suggested that the compound may induce apoptosis in cancer cells This implies that it could affect pathways related to cell survival and death

Result of Action

This compound has been shown to exert cytotoxic effects on cancer cells . It has been suggested that the compound induces apoptosis, a form of programmed cell death . This could result in the reduction of cancer cell proliferation, thereby inhibiting the progression of the disease.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nsc267697 typically involves the prenylation of umbelliferone (7-hydroxycoumarin). The reaction is carried out under basic conditions, often using potassium carbonate as a base and prenyl bromide as the prenylating agent. The reaction is usually conducted in an organic solvent such as acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of Nsc267697 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. The final product is typically purified using techniques such as recrystallization or chromatography to ensure it meets the required standards for research and therapeutic applications.

Chemical Reactions Analysis

Types of Reactions: Nsc267697 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the coumarin ring, potentially altering its biological activity.

    Reduction: Reduction reactions can affect the prenyl group, leading to different derivatives.

    Substitution: Various substituents can be introduced to the coumarin ring or the prenyl group, modifying the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenated reagents and nucleophiles are employed under basic or acidic conditions to introduce new substituents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to hydroxylated derivatives, while reduction can produce hydrogenated forms of the compound.

Scientific Research Applications

Nsc267697 has a wide range of scientific research applications, including:

    Chemistry: It serves as a model compound for studying prenylated coumarins and their chemical behavior.

    Biology: Research has shown its potential in modulating biological pathways, making it a valuable tool for studying cellular processes.

    Medicine: Its anticancer properties, particularly against breast cancer, have been extensively studied. .

    Industry: Nsc267697 is used in the development of new therapeutic agents and as a reference compound in quality control processes.

Comparison with Similar Compounds

Nsc267697 is unique among prenylated coumarins due to its specific structure and biological activity. Similar compounds include:

    7-Hydroxycoumarin: The parent compound from which Nsc267697 is derived.

    7-Methoxycoumarin: Another derivative with different substituents on the coumarin ring.

    8-Prenyloxycoumarin: A similar compound with the prenyl group at a different position on the coumarin ring.

Compared to these compounds, Nsc267697 exhibits distinct anticancer properties and a unique mechanism of action, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

7-(3-methylbut-2-enoxy)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-10(2)7-8-16-12-5-3-11-4-6-14(15)17-13(11)9-12/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHJTSOVVRGDEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50313213
Record name 7-Prenyloxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50313213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10387-50-5
Record name O-Prenylumbelliferone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10387-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 267697
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010387505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC267697
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267697
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Prenyloxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50313213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Prenyloxycoumarin
Reactant of Route 2
Reactant of Route 2
7-Prenyloxycoumarin
Reactant of Route 3
Reactant of Route 3
7-Prenyloxycoumarin
Reactant of Route 4
7-Prenyloxycoumarin
Reactant of Route 5
Reactant of Route 5
7-Prenyloxycoumarin
Reactant of Route 6
7-Prenyloxycoumarin
Customer
Q & A

Q1: What are the potential anticancer mechanisms of 7-prenyloxycoumarins?

A1: While the exact mechanisms are still under investigation, research suggests that 7-prenyloxycoumarins like umbelliprenin might exert anticancer effects through various pathways. One proposed mechanism involves inducing apoptosis, a form of programmed cell death, in cancer cells. This effect has been observed in breast cancer cells (MCF-7) treated with auraptene, where it was linked to upregulation of the pro-apoptotic protein Bax []. Furthermore, umbelliprenin has shown promising results in a mouse model of lung cancer, where it demonstrated cytotoxic effects on Lewis lung cancer (LLC) cells while having minimal impact on healthy splenocytes []. This suggests a degree of selectivity towards cancerous cells. Additionally, umbelliprenin treatment in this model led to a decrease in tumor size and a shift towards a Th1 immune response, characterized by increased TNF-α and IFN-γ levels, and decreased IL-10, IL-4, Foxp3, and TGF-β levels []. This modulation of the immune response could contribute to its antitumor activity.

Q2: Beyond anticancer activity, what other biological activities have been reported for 7-prenyloxycoumarins?

A2: 7-prenyloxycoumarins, particularly umbelliprenin, have demonstrated a range of biological activities beyond their anticancer potential. These include:

  • Anti-inflammatory activity: Umbelliprenin has shown efficacy in reducing inflammation. []
  • Antioxidant activity: It can scavenge free radicals and protect against oxidative stress. []
  • Antileishmanial activity: Studies indicate potential for combating Leishmania parasites. [, ]

Q3: Can you elaborate on the structure-activity relationship (SAR) of 7-prenyloxycoumarins?

A3: While comprehensive SAR studies are ongoing, existing research hints at the importance of the prenyl group for the biological activity of 7-prenyloxycoumarins. For instance, in a study evaluating the trypanocidal activity of compounds extracted from Polygala sabulosa, the prenylated coumarin, 6-methoxy-7-prenyloxycoumarin, exhibited significantly higher activity against both epimastigote and trypomastigote forms of Trypanosoma cruzi compared to other compounds lacking the prenyl group []. This suggests that the prenyl group may be crucial for interacting with target molecules or influencing the compound's pharmacokinetic properties.

Q4: What is the availability of 7-prenyloxycoumarins like umbelliprenin? Are they solely naturally occurring, or can they be synthesized?

A4: Umbelliprenin, along with other 7-prenyloxycoumarins like auraptene and 7-isopentenyloxycoumarin, can be found naturally in various edible plants. These include members of the Rutaceae and Apiaceae families, with citrus fruits and Ferula species being particularly rich sources [, ]. Furthermore, researchers have successfully developed methods for the chemical synthesis of these compounds. One method involves reacting 7-hydroxycoumarin with the relevant prenyl bromides under alkaline conditions using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a catalyst []. This accessibility through both natural sources and chemical synthesis makes 7-prenyloxycoumarins promising candidates for further investigation and potential development into therapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.